molecular formula C10H17NO2 B11816209 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane

Cat. No.: B11816209
M. Wt: 183.25 g/mol
InChI Key: WGUFVNWKCSMKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C

Chemical Reactions Analysis

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane include other spiro compounds with oxygen and nitrogen atoms in their ring systems. Examples include:

  • 7,10-Dioxa-13-azadispiro[3.1.4.4]tetradecane
  • 7,10-Dioxa-13-azadispiro[3.1.4.5]pentadecane

The uniqueness of this compound lies in its specific ring structure and the balance of oxygen and nitrogen atoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7,10-dioxa-13-azadispiro[3.1.46.34]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-9(3-1)8-10(4-5-11-9)12-6-7-13-10/h11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUFVNWKCSMKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(CCN2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.